molecular formula C30H26N4 B8144663 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

Cat. No.: B8144663
M. Wt: 442.6 g/mol
InChI Key: ZBKGCNONJIFUCB-UHFFFAOYSA-N
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Description

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is a complex organic compound characterized by its multiple amino groups attached to a phenyl ring

Scientific Research Applications

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with a trisubstituted benzene derivative under reducing conditions to form the desired compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2,4,5-tris(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in electron transfer reactions, affecting redox processes in cells .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with a triazine core.

    4,4’,4’'-Nitrilotris(aniline): Contains three amino groups attached to a central nitrogen atom.

    4-[tris(4-aminophenyl)methyl]aniline: Similar structure with a methylene bridge[][8].

Uniqueness

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline is unique due to its specific arrangement of amino groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4/c31-23-9-1-19(2-10-23)27-17-29(21-5-13-25(33)14-6-21)30(22-7-15-26(34)16-8-22)18-28(27)20-3-11-24(32)12-4-20/h1-18H,31-34H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKGCNONJIFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Reactant of Route 2
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
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4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
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4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
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4-[2,4,5-tris(4-aminophenyl)phenyl]aniline
Reactant of Route 6
4-[2,4,5-tris(4-aminophenyl)phenyl]aniline

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